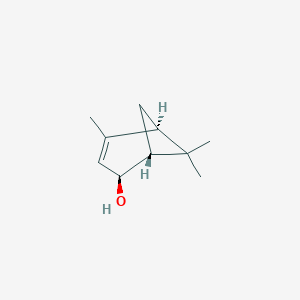
(+)-Carnitinhydrochlorid
Übersicht
Beschreibung
(+)-Carnitine hydrochloride, also known as L-carnitine hydrochloride, is a quaternary amine compound that plays a crucial role in energy production and fatty acid metabolism. It is synthesized in mammals from the essential amino acids lysine and methionine and can also be ingested through the diet, with red meat and dairy products being primary sources . Carnitine is essential for the transport of long-chain fatty acids across the mitochondrial membrane, facilitating their β-oxidation . It also acts as a shuttle for acetyl groups, influencing glucose metabolism and energy sensing .
Synthesis Analysis
The synthesis of L-(−)-Carnitine has been achieved from epichlorohydrin using a selective hydrolytic kinetic resolution with chiral salen-CoIII complexes. This process yields (S)-(+)-epichlorohydrin, which is then subjected to quaternarization, cyanidation, hydrolysis, and ionic exchange, with an overall yield of about 70% based on (S)-(+)-epichlorohydrin . Another approach for synthesizing carnitine analogs involves the treatment of tert-butyl 3,4-epoxybutyrate with appropriate amines, followed by mild acid hydrolysis .
Molecular Structure Analysis
The crystal and molecular structure of DL-carnitine hydrochloride has been determined using X-ray diffraction. The crystals are monoclinic space group P21/c, with a skeletal configuration similar to γ-amino-β-hydroxybutyric acid. The Cl− ion mediates between adjacent carnitine cations by two O–H···Cl− hydrogen bonds to form an infinite chain along the c-axis .
Chemical Reactions Analysis
Carnitine participates in several chemical reactions within the body. It is involved in the β-oxidation of fatty acids by acting as an obligatory cofactor, facilitating the transport of fatty acids into mitochondria as acylcarnitine esters . Carnitine also plays a role in buffering the acyl coenzyme A (CoA)-CoA ratio, branched-chain amino acid metabolism, removal of excess acyl groups, and peroxisomal fatty acid oxidation .
Physical and Chemical Properties Analysis
Carnitine's physical and chemical properties are significant for its biological functions. It is a low-molecular-weight compound that is biologically active in the L-form and is stored primarily in skeletal muscle, with lower concentrations in plasma . Carnitine's role as an osmoprotectant in bacteria and its ability to enhance thermotolerance, cryotolerance, and barotolerance have been noted . Its therapeutic properties include modulation of brain energy and phospholipid metabolism, synaptic morphology, and neurotransmitter transmission .
Wissenschaftliche Forschungsanwendungen
Entwicklung biomedizinischer Materialien
(+)-Carnitinhydrochlorid wird bei der Entwicklung biomedizinischer Materialien eingesetzt, insbesondere in festen Lipid-Nanopartikeln (SLNs). Diese SLNs werden als Träger für kontrollierte Arzneimittelabgabesysteme eingesetzt, wodurch die Bioverfügbarkeit und Stabilität von therapeutischen Wirkstoffen verbessert werden . Die Rolle der Verbindung in SLNs ist entscheidend für die gezielte Ansteuerung bestimmter Gewebe und die Verbesserung der Pharmakokinetik von Arzneimitteln.
Sanierung der Umwelt
In der Umweltwissenschaft wird this compound auf sein Potenzial zur Aktivierung von Peroxymonosulfat (PMS) zur Degradation von Schadstoffen wie Tetracyclinhydrochlorid in Wasseraufbereitungsprozessen untersucht . Diese Anwendung ist von Bedeutung, um die Herausforderungen zu bewältigen, die durch die Antibiotika-Kontamination in aquatischen Umgebungen entstehen.
Wundheilung und Tissue Engineering
Die Verbindung wird auf ihre Anwendung bei der Herstellung von elektrogesponnenen Gerüsten für die Wundheilung und das Tissue Engineering untersucht . Diese Gerüste bilden eine Struktur, die der extrazellulären Matrix ähnelt und die Zellanhaftung und -proliferation fördert, was für eine effektive Wundheilung unerlässlich ist.
Energie-Stoffwechsel und Sportnahrung
This compound spielt eine wichtige Rolle im Energiestoffwechsel, da es den Transport von Fettsäuren in die Mitochondrien zur Beta-Oxidation erleichtert . Diese Funktion ist besonders vorteilhaft in der Sportnahrung, wo sie zur Verbesserung der Trainingsleistung und Erholung eingesetzt wird.
Neuroprotektive Therapien
Untersuchungen zeigen, dass this compound neuroprotektive Wirkungen haben kann, die möglicherweise bei der Behandlung neurodegenerativer Erkrankungen helfen . Ihre Fähigkeit, die Mitochondrienfunktion zu verbessern und die Apoptose in Nervenzellen zu verhindern, ist ein vielversprechender Weg für therapeutische Anwendungen.
Herz-Kreislauf-Gesundheit
Die Verbindung wird auch mit der Herz-Kreislauf-Gesundheit in Verbindung gebracht, wo sie zur Behandlung von Erkrankungen wie Ischämie und Herzinsuffizienz beitragen soll . Seine Rolle im Fettsäurestoffwechsel kann zur Energiegewinnung in Herzmuskelzellen beitragen, was für die Aufrechterhaltung der Herzfunktion unerlässlich ist.
Gewichtsmanagement und Behandlung von Fettleibigkeit
Im Zusammenhang mit Gewichtsmanagement wird this compound auf sein Potenzial zur Steigerung des Lipidstoffwechsels untersucht, wodurch die Reduktion der Körperfettmasse unterstützt werden soll . Diese Anwendung ist besonders relevant bei der Behandlung von Fettleibigkeit und damit verbundenen Stoffwechselstörungen.
Anwendungen in der Kosmetikindustrie
Schließlich findet this compound auch Anwendung in der Kosmetikindustrie, wo es in Formulierungen zur Verbesserung des Hautstoffwechsels und zur Reduzierung des Erscheinungsbildes von Cellulite verwendet wird . Sein Beitrag zur Fettsäureoxidation wird genutzt, um eine gesündere und straffere Haut zu fördern.
Eigenschaften
IUPAC Name |
[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCENBLGFBQJM-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@H](CC(=O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60142995 | |
| Record name | (+)-Carnitine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60142995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10017-44-4 | |
| Record name | 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10017-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Carnitine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010017444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Carnitine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60142995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)





![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)
![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)
![5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B156539.png)


